![molecular formula C21H21N3O3S B2927004 3-(ethylsulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide CAS No. 1170524-37-4](/img/structure/B2927004.png)
3-(ethylsulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(ethylsulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide” is a complex organic molecule. It contains an ethylsulfonyl group, a phenyl group, a tetrahydrocyclopenta[c]pyrazol group, and a benzamide group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The ethylsulfonyl group would likely be attached to the 3-position of the benzamide group, and the N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl) group would be attached to the nitrogen of the benzamide group .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Organoboron compounds, for example, can undergo a variety of transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .科学的研究の応用
Cardiac Electrophysiological Activity
The compound has been studied for its potential in cardiac electrophysiological activity. Research shows that certain N-substituted benzamide derivatives, related to the chemical structure , exhibit potency in vitro similar to that of known class III agents, which are used in clinical trials for arrhythmias (Morgan et al., 1990).
Antimicrobial Applications
Studies have explored the use of similar compounds in antimicrobial applications. For instance, heterocyclic compounds with a structure akin to the specified chemical have shown promising antimicrobial effects when incorporated into polyurethane varnish and printing ink paste (El‐Wahab et al., 2015). Additionally, compounds with phenylsulfonyl groups, similar to the query compound, have been synthesized and shown to exhibit significant antimicrobial activity (Alsaedi et al., 2019).
Nanocatalyst Applications
A study has demonstrated the potential use of phenylsulfonic acid derivatives, related to the mentioned compound, as efficient nanocatalysts for the green synthesis of tetrahydrobenzo[b]pyrans (Elhamifar et al., 2018).
Carbonic Anhydrase Inhibitors
Compounds structurally related to the query have been investigated as carbonic anhydrase inhibitors, which are relevant in medicinal chemistry and pharmacology (Büyükkıdan et al., 2013).
Electrochemical Sensing
A recent study involved the synthesis of polyamide-conductive polymers based on aromatic moieties related to the specified chemical, used for electrochemically detecting methotrexate, an anticancer drug (Abdel-Rahman et al., 2023).
Antifungal and Antimicrobial Properties
Sulfonamide derivatives, similar to the requested compound, have been synthesized and evaluated for their antifungal and antimicrobial activities, showing potential in combating various microbial strains (Darwish et al., 2014).
Synthesis and Characterization
Further research includes the synthesis and characterization of similar compounds, examining their potential applications in various fields, such as medicinal chemistry and materials science. Studies have looked into different synthesis methods and the properties of these compounds, contributing to a deeper understanding of their potential uses (Fahim et al., 2019).
特性
IUPAC Name |
3-ethylsulfonyl-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-2-28(26,27)17-11-6-8-15(14-17)21(25)22-20-18-12-7-13-19(18)23-24(20)16-9-4-3-5-10-16/h3-6,8-11,14H,2,7,12-13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDRRWWYNONVTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C3CCCC3=NN2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
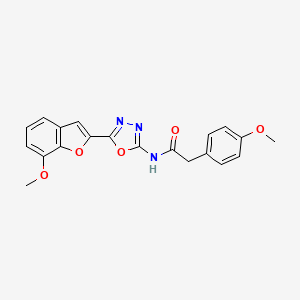


![Methyl 5-[[(2-chloroacetyl)amino]methyl]-2-methoxybenzoate](/img/structure/B2926925.png)
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenylbutanamide](/img/structure/B2926927.png)
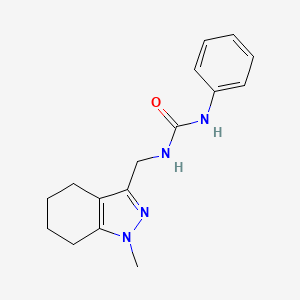
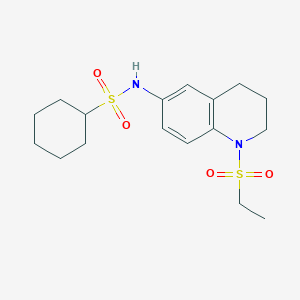
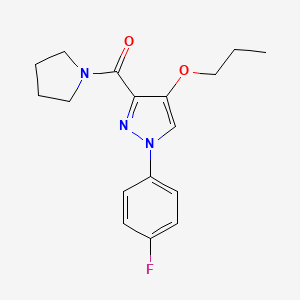

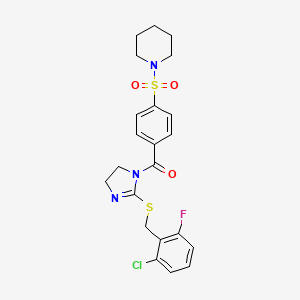
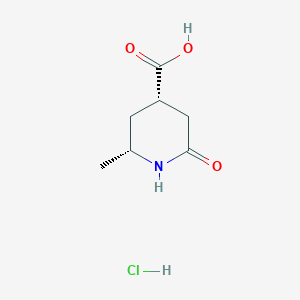
![N-(2-ethylhexyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2926941.png)
![3-allyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2926943.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)sulfonyl]acetamide](/img/structure/B2926944.png)
